molecular formula C13H11FN2O2 B572780 Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate CAS No. 1314987-71-7

Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate

Cat. No. B572780
M. Wt: 246.241
InChI Key: IWSQDIMVXVHITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate” is a chemical compound with the CAS Number: 889950-25-8 . It has a molecular weight of 228.25 . The IUPAC name for this compound is methyl 3-(6-amino-3-pyridinyl)benzoate .

Scientific Research Applications

Application 1: Inhibition of Myeloperoxidase (MPO)

  • Scientific Field : Pharmacology and Experimental Therapeutics .
  • Summary of the Application : Aminopyridine 2 has been discovered as a potent mechanism-based inhibitor of MPO, a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states, including cardiovascular disease .
  • Methods of Application : Aminopyridine 2 was tested for its ability to inhibit MPO in human plasma and block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings .
  • Results or Outcomes : Aminopyridine 2 showed high oral bioavailability and inhibited MPO activity in vivo in a mouse model of peritonitis. It could effectively be administered as a food admixture, making it an important tool for assessing the relative importance of MPO in preclinical models of chronic inflammatory disease .

Application 2: Inhibition of Myeloperoxidase (MPO) in Inflammatory States

  • Scientific Field : Biochemical Pharmacology .
  • Summary of the Application : Aminopyridine 2 has been discovered as a potent inhibitor of MPO, a heme-containing peroxidase from phagocytic cells, which plays an important role in the innate immune response . Activated MPO leads to oxidative stress and tissue damage in many inflammatory states, including cardiovascular disease .
  • Methods of Application : Aminopyridine 2 was tested for its ability to inhibit MPO in vitro across peroxidation, plasma and NETosis assays . It was also tested in vivo in three mouse models of inflammation .
  • Results or Outcomes : Aminopyridine 2 showed good exposure, low clearance and high oral bioavailability in mice, rats and dogs . It resulted in a dose-dependent inhibition of MPO activity in three mouse models of inflammation .

Application 3: Inhibition of Myeloperoxidase (MPO) in Inflammatory States

  • Scientific Field : Biochemical Pharmacology .
  • Summary of the Application : Aminopyridine 2 has been discovered as a potent inhibitor of MPO, a heme-containing peroxidase from phagocytic cells, which plays an important role in the innate immune response . Activated MPO leads to oxidative stress and tissue damage in many inflammatory states, including cardiovascular disease .
  • Methods of Application : Aminopyridine 2 was tested for its ability to inhibit MPO in vitro across peroxidation, plasma and NETosis assays . It was also tested in vivo in three mouse models of inflammation .
  • Results or Outcomes : Aminopyridine 2 showed good exposure, low clearance and high oral bioavailability in mice, rats and dogs . It resulted in a dose-dependent inhibition of MPO activity in three mouse models of inflammation .

properties

IUPAC Name

methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-18-13(17)10-4-9(5-11(14)6-10)8-2-3-12(15)16-7-8/h2-7H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSQDIMVXVHITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718568
Record name Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate

CAS RN

1314987-71-7
Record name Methyl 3-(6-aminopyridin-3-yl)-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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